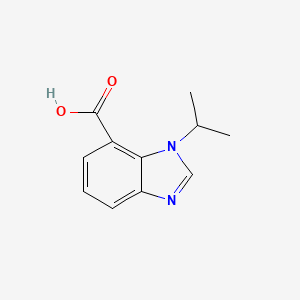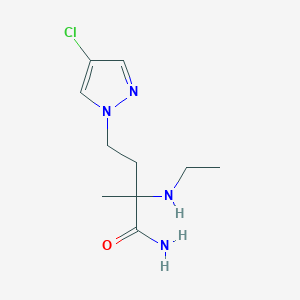
4-(4-Chloro-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chloro-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylbutanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a chloro group and an ethylamino group in the structure suggests potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylbutanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the ethylamino group: This step involves the reaction of the intermediate with ethylamine under controlled conditions.
Formation of the butanamide moiety: This can be achieved through amidation reactions using appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions could target the chloro group, potentially converting it to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or primary amines, often in the presence of a base.
Major Products
Oxidation: Formation of N-oxides or hydroxyl derivatives.
Reduction: Formation of dechlorinated products.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of agrochemicals or other industrial products.
Wirkmechanismus
The mechanism of action of 4-(4-Chloro-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylbutanamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. The chloro and ethylamino groups may enhance binding affinity or selectivity towards specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Chloro-1h-pyrazol-1-yl)-2-(methylamino)-2-methylbutanamide
- 4-(4-Bromo-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylbutanamide
- 4-(4-Chloro-1h-pyrazol-1-yl)-2-(ethylamino)-2-ethylbutanamide
Uniqueness
The unique combination of the chloro group and the ethylamino group in 4-(4-Chloro-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylbutanamide may confer distinct biological activities or chemical reactivity compared to its analogs. This uniqueness can be leveraged in drug design and development to achieve desired therapeutic effects.
Eigenschaften
Molekularformel |
C10H17ClN4O |
|---|---|
Molekulargewicht |
244.72 g/mol |
IUPAC-Name |
4-(4-chloropyrazol-1-yl)-2-(ethylamino)-2-methylbutanamide |
InChI |
InChI=1S/C10H17ClN4O/c1-3-13-10(2,9(12)16)4-5-15-7-8(11)6-14-15/h6-7,13H,3-5H2,1-2H3,(H2,12,16) |
InChI-Schlüssel |
VIGPNKZFLWCVFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(C)(CCN1C=C(C=N1)Cl)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


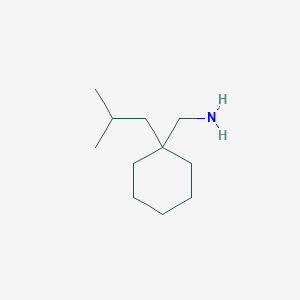
![Ethyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13536437.png)

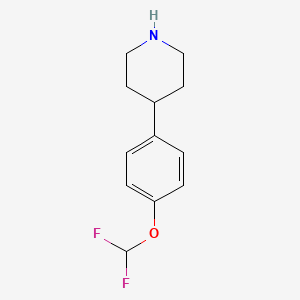


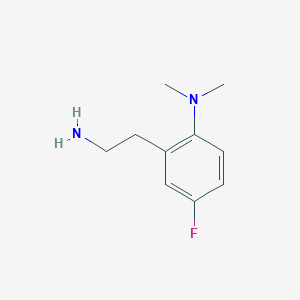
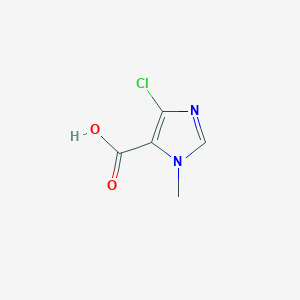
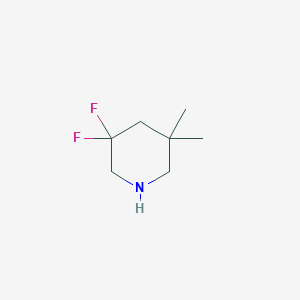
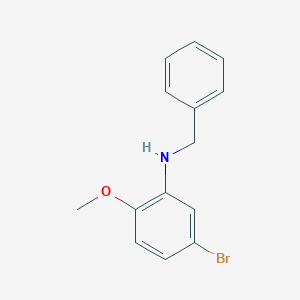
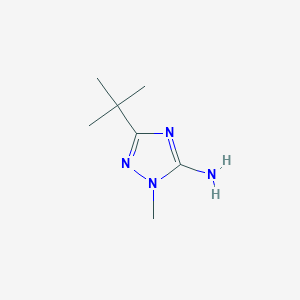
![1-Ethyl-6-fluoro-7-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B13536494.png)

